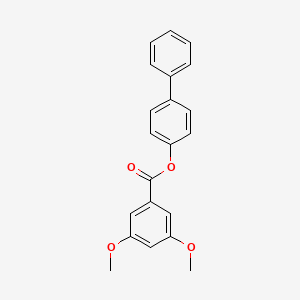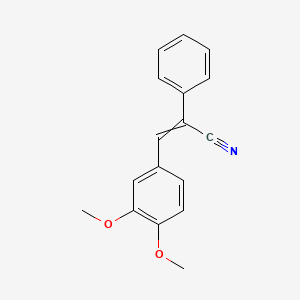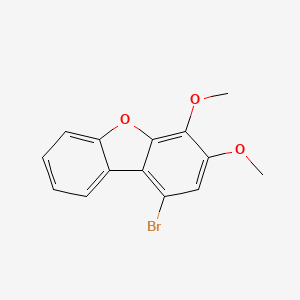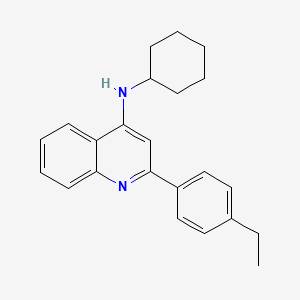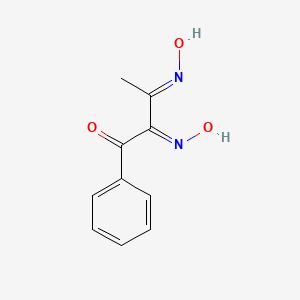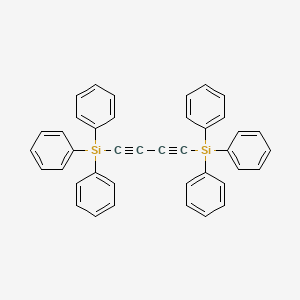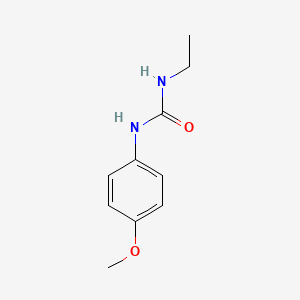
2,6-Dimethylpiperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylpiperidine-1-carbaldehyde is an organic compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered heterocyclic amine, where two methyl groups are attached at the 2 and 6 positions, and an aldehyde group is attached at the 1 position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
2,6-Dimethylpiperidin-1-carbaldehyd kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reduktion von 2,6-Dimethylpyridin (2,6-Lutidin) zur Bildung von 2,6-Dimethylpiperidin, gefolgt von einer Oxidation zur Einführung der Aldehydgruppe . Der Reduktionsschritt erfolgt typischerweise durch Hydrierung über einen geeigneten Katalysator, wie z. B. Palladium auf Kohlenstoff, unter milden Bedingungen. Der Oxidationsschritt kann mit Reagenzien wie Pyridiniumchlorchromat (PCC) oder Dess-Martin-Periodan durchgeführt werden.
Industrielle Produktionsmethoden
In der industriellen Produktion kann die Herstellung von 2,6-Dimethylpiperidin-1-carbaldehyd kontinuierliche Prozesse zur Steigerung der Effizienz und Ausbeute umfassen. Die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen gewährleistet die Skalierbarkeit der Synthese bei gleichzeitiger Aufrechterhaltung hoher Reinheit und Konsistenz des Produkts.
Chemische Reaktionsanalyse
Reaktionstypen
2,6-Dimethylpiperidin-1-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid weiter zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.
Substitution: Der Piperidinring kann nucleophile Substitutionsreaktionen eingehen, bei denen das Stickstoffatom mit geeigneten Reagenzien alkyliert oder acyliert werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, PCC, Dess-Martin-Periodan.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Alkylhalogenide, Acylchloride und andere Elektrophile.
Hauptprodukte, die gebildet werden
Oxidation: 2,6-Dimethylpiperidin-1-carbonsäure.
Reduktion: 2,6-Dimethylpiperidin-1-methanol.
Substitution: Verschiedene N-Alkyl- oder N-Acyl-Derivate von 2,6-Dimethylpiperidin.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylpiperidin-1-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle, darunter Pharmazeutika und Agrochemikalien.
Biologie: Es wird im Studium von Enzymmmechanismen und als Ligand in biochemischen Assays verwendet.
Industrie: Wird in der Produktion von Spezialchemikalien und als Zwischenprodukt in verschiedenen chemischen Prozessen eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2,6-Dimethylpiperidin-1-carbaldehyd beinhaltet seine Interaktion mit molekularen Zielstrukturen durch seine funktionellen Gruppen. Die Aldehydgruppe kann kovalente Bindungen mit Nucleophilen, wie z. B. Aminosäuren in Proteinen, bilden, was zu Modifikationen führt, die die biologische Aktivität beeinflussen. Der Piperidinring kann auch an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen teilnehmen, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 2,6-Dimethylpiperidine-1-carboxylic acid.
Reduction: 2,6-Dimethylpiperidine-1-methanol.
Substitution: Various N-alkyl or N-acyl derivatives of 2,6-dimethylpiperidine.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylpiperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of 2,6-dimethylpiperidine-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that affect biological activity. The piperidine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6-Dimethylpiperidin: Ein Derivat ohne Aldehydgruppe, das als Vorläufer bei der Synthese von 2,6-Dimethylpiperidin-1-carbaldehyd verwendet wird.
2,6-Lutidin: Die Stammverbindung, aus der 2,6-Dimethylpiperidin gewonnen wird.
Piperidin: Die Grundstruktur ohne Methyl- oder Aldehydsubstitutionen.
Einzigartigkeit
2,6-Dimethylpiperidin-1-carbaldehyd ist durch das Vorhandensein von sowohl Methylgruppen als auch einer Aldehydgruppe einzigartig, die eine besondere chemische Reaktivität und ein Potenzial für vielfältige Anwendungen verleihen. Seine Fähigkeit, verschiedene chemische Umwandlungen zu durchlaufen, macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.
Eigenschaften
CAS-Nummer |
20722-50-3 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2,6-dimethylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-7-4-3-5-8(2)9(7)6-10/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZZSRDYOYTXLWMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


